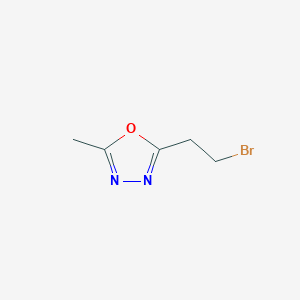
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound with potential applications in scientific research. It is commonly referred to as CFM-2, and its molecular formula is C21H17ClN2O3.
Aplicaciones Científicas De Investigación
Oxidation Reactivity and Synthetic Routes : Research has explored the synthetic pathways and chemical oxidation reactions of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, with various oxidants. These studies are significant for understanding the reactivity channels and potential applications in chemical synthesis (Pailloux et al., 2007).
Photovoltaic Efficiency and Ligand-Protein Interactions : Another area of research involves the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs. These studies assess the potential of similar compounds for use as photosensitizers in dye-sensitized solar cells (DSSCs) and their light harvesting efficiency. Additionally, molecular docking studies aim to understand the binding interactions of these compounds with biological targets, such as Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Enhanced Dienophilicity in Chemical Reactions : The enhanced dienophilicity of certain pyridine analogs, showing significant reactivity in [4+2] cycloaddition reactions with furan, is another critical area of study. This research is foundational for developing new synthetic methodologies and understanding the underlying mechanisms of chemical reactivity (Connon & Hegarty, 2004).
Agricultural Bioactivity : Research into polysubstituted pyridine derivatives, designed and synthesized for agricultural applications, indicates the fungicidal and herbicidal activities of some compounds. This highlights the potential of certain pyridine analogs in developing new agricultural chemicals (Zheng & Su, 2005).
Antimicrobial Agents : The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, starting from citrazinic acid, for use as antimicrobial agents, illustrates the versatility of pyridine analogs in medicinal chemistry. These compounds have shown promising antibacterial and antifungal activities, potentially contributing to the development of new antimicrobial drugs (Hossan et al., 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRMFPFLLCRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)
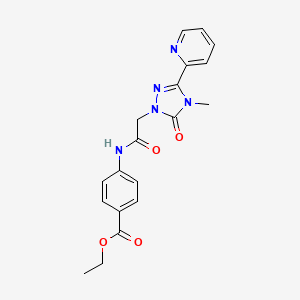
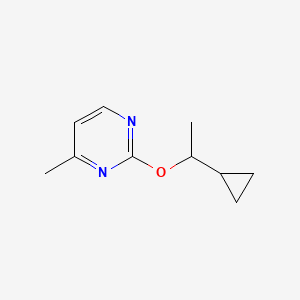
![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)
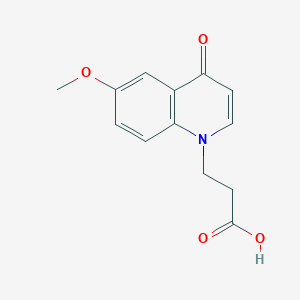
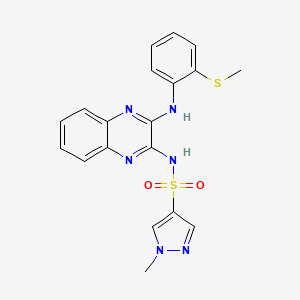
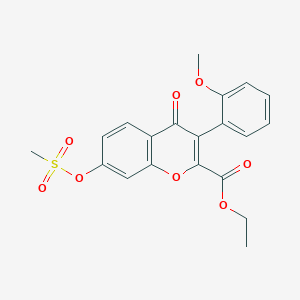
![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

